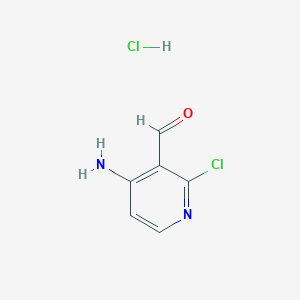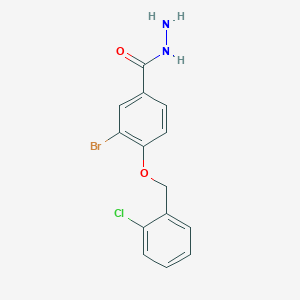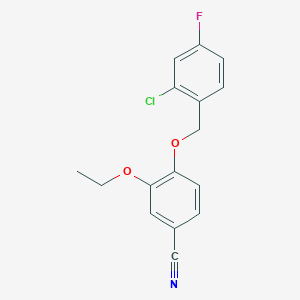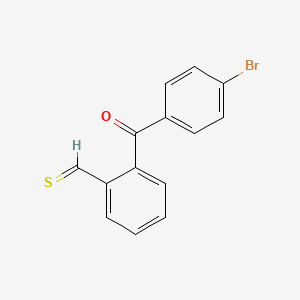
2-(4-Bromobenzoyl)benzothialdehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromobenzoyl)benzothialdehyde is an organic compound that belongs to the class of benzothialdehydes It is characterized by the presence of a bromobenzoyl group attached to a benzothialdehyde moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromobenzoyl)benzothialdehyde typically involves the acylation of benzothialdehyde with 4-bromobenzoyl chloride. The reaction is carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, under anhydrous conditions. The reaction mixture is usually stirred at low temperatures to control the reaction rate and prevent side reactions. After the reaction is complete, the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
2-(4-Bromobenzoyl)benzothialdehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom in the 4-bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothialdehyde derivatives, depending on the nucleophile used.
科学的研究の応用
2-(4-Bromobenzoyl)benzothialdehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the development of probes for biological imaging and as a precursor for bioactive molecules.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of 2-(4-Bromobenzoyl)benzothialdehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromobenzoyl group can participate in electrophilic aromatic substitution reactions, while the benzothialdehyde moiety can engage in nucleophilic addition reactions. These interactions can lead to the formation of covalent bonds with target molecules, altering their function and activity.
類似化合物との比較
Similar Compounds
- 2-Bromobenzaldehyde
- 4-Bromobenzaldehyde
- Benzothialdehyde
Comparison
2-(4-Bromobenzoyl)benzothialdehyde is unique due to the presence of both a bromobenzoyl group and a benzothialdehyde moiety This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts, such as 2-bromobenzaldehyde or 4-bromobenzaldehyde
特性
分子式 |
C14H9BrOS |
|---|---|
分子量 |
305.19 g/mol |
IUPAC名 |
2-(4-bromobenzoyl)thiobenzaldehyde |
InChI |
InChI=1S/C14H9BrOS/c15-12-7-5-10(6-8-12)14(16)13-4-2-1-3-11(13)9-17/h1-9H |
InChIキー |
BNFNBUVNRBPJKF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C=S)C(=O)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Aminofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B15229303.png)


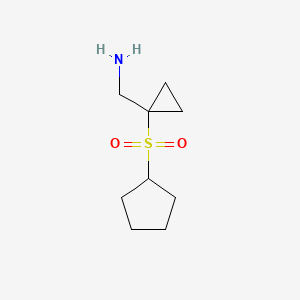
![1-Ethyl-6-fluoro-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B15229323.png)
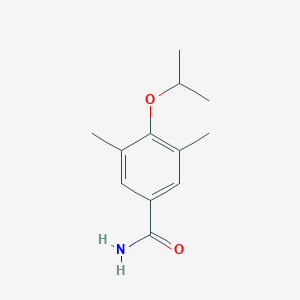
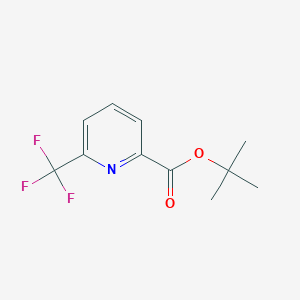
![4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B15229362.png)


